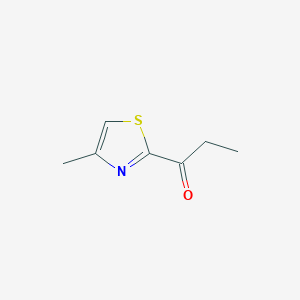

2-Ethyl-1,3,4-oxadiazole

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclodehydration reactions and can be achieved through various methods offering mild reaction conditions and good yields. For instance, ethyl 4-methylbenzoate can be converted to 1,3,4-oxadiazoline derivatives through a reaction sequence starting with hydrazine hydrate, followed by cyclodehydration with acetic anhydride to afford the title compounds. These methods are noted for their efficiency and the high purity of the resulting compounds (Hu Jun-fu, Li De-jiang, Fu He-qing, 2006).

Molecular Structure Analysis

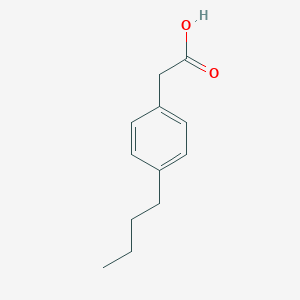

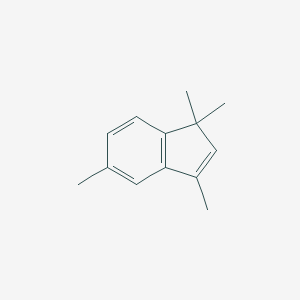

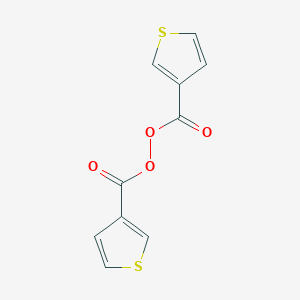

The molecular structure of 2-Ethyl-1,3,4-oxadiazole derivatives is crucial for understanding their reactivity and interaction with other molecules. X-ray crystallography confirms the structures, revealing details about the spatial arrangement and how substituents like ethynyl and butadiynyl groups influence the overall stability and reactivity of these compounds (Changsheng Wang et al., 2006).

Chemical Reactions and Properties

1,3,4-oxadiazoles undergo a variety of chemical reactions, including radical additions and [4+2]/[3+2] cycloadditions, which are instrumental in synthesizing complex molecular architectures. These reactions are sensitive to substituents and conditions, highlighting the versatility of 1,3,4-oxadiazole as a building block (L. Qin, S. Zard, 2015).

Scientific Research Applications

Synthesis and Anti-Bacterial Study : 1,3,4-Oxadiazole compounds, including those derived from 2-ethyl variants, have shown promising antibacterial properties. A study synthesized various N-substituted derivatives of these compounds, which exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Properties : 1,3,4-oxadiazole derivatives have demonstrated valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This highlights their potential in antimicrobial applications (Jafari et al., 2017).

Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives : Research has explored the synthesis of 1,3,4-oxadiazole derivatives for testing against microorganisms and for antiviral activity against HIV-1, indicating their relevance in therapeutic applications (Szulczyk et al., 2017).

Green Synthetic Methods : Environmentally friendly methods have been developed for preparing 1,3,4-oxadiazoles, showcasing their potential in sustainable chemistry applications (Zhu et al., 2015).

Fluorescence Imaging : A 1,3,4-oxadiazole-based fluorescence chemosensor was developed for zinc detection in aqueous solutions and used for imaging in living cells, indicating applications in biochemical sensing and diagnostics (Zhou et al., 2012).

Corrosion Inhibition : 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit corrosion in mild steel, highlighting their utility in industrial applications (Ammal et al., 2018).

Antifungal Agents : Some 1,3,4-oxadiazole derivatives have shown excellent antifungal activity, especially against Candida species. This suggests their potential use in developing new antifungal drugs (Wani et al., 2015).

Mechanism of Action

Target of Action

They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The broadest spectrum of antibacterial activity was shown by a derivative of 5-ethyl-2-[2-(2-thienyl)ethenyl]- 1,3,4-oxadiazole .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes that contribute to cancer cell proliferation .

Result of Action

Many 1,3,4-oxadiazole derivatives have shown promising results in the treatment of various diseases, including cancer .

Future Directions

The future directions for 2-Ethyl-1,3,4-oxadiazole and related compounds involve further exploration of their biological activities and potential applications in medicine and agriculture . There is also ongoing interest in developing new methods for synthesizing complex structures containing oxadiazole rings .

properties

IUPAC Name |

2-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLWBALDJWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

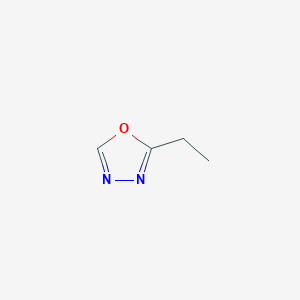

CCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589440 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13148-61-3 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-ethyl-1,3,4-oxadiazole a potential DNMT inhibitor according to the research?

A: The research paper describes a virtual screening study conducted using the ZINC database to identify potential DNMT inhibitors. [] This approach utilizes computational methods to dock small molecules into the active site of a target protein, in this case, DNMT. Among the screened compounds, this compound was identified as a potential inhibitor based on its predicted binding affinity to DNMT. [] It's important to note that this is a preliminary finding from a computational study and further experimental validation is necessary to confirm its actual inhibitory activity against DNMT.

Q2: What structural features of this compound might be contributing to its predicted interaction with DNMT?

A: While the study does not explicitly detail the interaction mechanism, it highlights that most of the top-ranked DNMT inhibitors, including this compound, contained 5-membered rings within their structures. [] These ring systems often play a crucial role in binding to the active sites of enzymes. Further research involving molecular dynamics simulations and structural analysis of the this compound-DNMT complex could provide more detailed insights into the specific interactions responsible for its predicted inhibitory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.